tetrabromoaurate(III)

Description

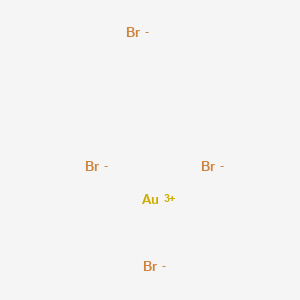

Tetrabromoaurate(III), [AuBr₄]⁻, is a square-planar anionic complex where gold(III) is coordinated by four bromide ligands. It is commonly synthesized by reacting potassium bromide (KBr) with potassium tetrachloroaurate(III) (KAuCl₄) in aqueous solutions, generating potassium tetrabromoaurate(III) (KAuBr₄) in situ . The complex exhibits exceptional stability, with a formation constant (log K) of 10³² in aqueous media .

Properties

CAS No. |

14337-14-5 |

|---|---|

Molecular Formula |

AuBr4- |

Molecular Weight |

516.58 g/mol |

IUPAC Name |

gold(3+);tetrabromide |

InChI |

InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |

InChI Key |

ISCGOTZIVSCDBJ-UHFFFAOYSA-J |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Au+3] |

Origin of Product |

United States |

Preparation Methods

Hydrobromic Acid–Nitric Acid Dissolution

The most widely used method involves dissolving metallic gold in a mixture of hydrobromic acid (HBr) and nitric acid (HNO$$3$$), analogous to aqua regia (HCl–HNO$$3$$). This approach leverages the oxidative power of nitric acid and the bromide ion’s complexation capability:

$$

\text{Au} + \text{HNO}3 + 4\text{HBr} \rightarrow \text{HAuBr}4 + \text{NO} \uparrow + 2\text{H}_2\text{O}

$$

Procedure

- Combine concentrated HBr (3–4 parts) and HNO$$_3$$ (1 part) at 25–40°C.

- Gradually add gold powder (99.99% purity) to the acid mixture.

- Heat gently (60–80°C) until complete dissolution, followed by evaporation to crystallize $$\text{HAuBr}4\cdot x\text{H}2\text{O}$$.

Key Parameters

| Reactant Ratio (HBr:HNO$$_3$$) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3:1 | 60–80 | 95–98 | ≥99.99 |

This method achieves near-quantitative yields but requires careful handling of toxic NO$$_x$$ gases.

Metathesis Reactions

Neutralization of Bromoauric Acid

Tetrabromoaurate(III) salts (e.g., $$\text{KAuBr}4$$, $$\text{NaAuBr}4$$) are synthesized by neutralizing $$\text{HAuBr}_4$$ with alkali bromides:

$$

\text{HAuBr}4 + \text{KBr} \rightarrow \text{KAuBr}4 + \text{HBr}

$$

Procedure

- Dissolve $$\text{HAuBr}4\cdot x\text{H}2\text{O$$ in deionized water.

- Add stoichiometric KBr or NaBr under stirring.

- Evaporate the solution to obtain crystalline $$\text{KAuBr}4\cdot 2\text{H}2\text{O}$$.

Product Characteristics

Anion Exchange from Tetrachloroaurate(III)

Tetrabromoaurate(III) can be derived via halide exchange using excess bromide ions:

$$

\text{NaAuCl}4 + 4\text{NaBr} \rightarrow \text{NaAuBr}4 + 4\text{NaCl}

$$

Optimization

- Br$$^-$$ Concentration : ≥4 M to drive equilibrium toward $$[AuBr_4]^-$$.

- Temperature : 50–70°C accelerates ion exchange without decomposition.

Alternative Oxidation Methods

Bromine Gas Reaction

Gold powder reacts with bromine gas under controlled conditions:

$$

2\text{Au} + 3\text{Br}2 \rightarrow 2\text{AuBr}3 \rightarrow \text{HAuBr}_4 + \text{HBr} \quad (\text{in HBr solution})

$$

Challenges

Electrochemical Dissolution

Anodic dissolution of gold in HBr electrolytes offers a solvent-free route:

$$

\text{Au} + 4\text{Br}^- \rightarrow [\text{AuBr}_4]^- + 3e^-

$$

Conditions

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| HBr–HNO$$_3$$ Dissolution | High yield (95–98%), simple setup | Toxic NO$$_x$$ emissions | High |

| Metathesis | Pure salts, minimal byproducts | Requires pre-synthesized HAuBr$$_4$$ | Moderate |

| Bromine Gas Reaction | Direct pathway, no acid waste | Bromine handling risks | Low |

| Electrochemical | Eco-friendly, continuous operation | High energy input | Emerging |

Chemical Reactions Analysis

Reduction by Uridine

Tetrabromoaurate(III) undergoes a 1:1 stoichiometric reduction with uridine in aqueous solutions, producing gold(I) and 5-bromo-6-hydroxy-5,6-dihydrouridine .

Kinetics and Mechanism

-

Rate Law :

Here, is linearly dependent on uridine concentration but independent of and .

-

Proposed Mechanism :

Experimental Data

| [Uridine] (M) | (s⁻¹) | Temp. (°C) | pH |

|---|---|---|---|

| 0.05 | 25 | 4.0 | |

| 0.10 | 25 | 4.0 | |

| 0.20 | 25 | 4.0 |

Reduction by Iodide

Iodide () reduces tetrabromoaurate(III) to gold(I) or elemental gold, depending on reaction conditions .

Kinetics and Mechanism

Comparative Reactivity

| Reaction System | Rate Constant (M⁻¹s⁻¹) | Temp. (°C) |

|---|---|---|

| 30 | ||

| 30 |

The higher reactivity of compared to is attributed to weaker Au–Br bonds facilitating faster electron transfer .

Ligand Substitution Reactions

Tetrabromoaurate(III) participates in ligand exchange, though studies are less extensive than for its chloro analog.

Example with Thiourea

In acidic media, reacts with thiourea ():

This mirrors chloroaurate(III) behavior but with altered kinetics due to bromide’s lower electronegativity .

Hydrolysis and Stability

Tetrabromoaurate(III) is prone to hydrolysis in alkaline conditions, forming gold(III) hydroxide:

This reaction is slower than for due to bromide’s weaker trans effect .

Comparative Analysis with Tetrachloroaurate(III)

| Property | ||

|---|---|---|

| Reduction by Uridine | ||

| Reduction by | ||

| Hydrolysis Rate | Slower | Faster |

Scientific Research Applications

Scientific Research Applications

- Redox Kinetics Tetrabromoaurate(III) is used to study reduction reactions. For example, the reduction of tetrabromoaurate(III) by uridine in water has been studied to understand the reaction mechanism, which involves the reductive elimination of bromine from tetrabromoaurate(III) followed by the halogenation of the pyrimidine .

- Chemiluminescence Tetrabromoaurate(III) can be used in chemiluminescent systems for the determination of certain substances. For example, it can be used with luminol to analyze formaldehyde .

- Chemical Reduction Tetrabromoaurate(III) ions can be reduced to metallic gold through chemical reduction .

- Ligand Substitution Kinetics Tetrabromoaurate(III) can be used in the study of ligand substitution kinetics and equilibria with heterocyclic nitrogen donors .

Tetrachloroaurate(III)

While the query specifically asks about “tetrabromoaurate(III)”, it is worth noting some applications of the related compound "tetrachloroaurate(III)", as research on it may provide insights applicable to tetrabromoaurate(III) :

- Single Molecule Chemistry Tetrachloroaurate(III) can be used to study single-molecule chemistry. It has been discovered to bind to the methionine residue of α-hemolysin via reversible Au(III)-thioether coordination .

- Nanopore Sensing Engineered Mycobacterium smegmatis porin A (MspA) nanopores can bind tetrachloroaurate(III), enabling discrimination between different biothiols from single-molecule readouts. The binding of tetrachloroaurate(III) with MspA generates amplified event amplitudes, making MspA advantageous for single-molecule chemistry investigations .

- Electrode monitoring Ion-selective electrodes have been developed for potentiometric monitoring of the reduction reaction of tetrachloroaurate(III) .

- Oxidation reactions It can induce oxidation, which can be attenuated by reduced (GSH) and oxidized glutathione (GSSG) .

Mechanism of Action

The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .

Comparison with Similar Compounds

Structural Properties :

- Geometry : Square-planar, consistent with low-spin d⁸ Au(III) centers.

- Bond Lengths : Au–Br bonds average 2.38–2.40 Å, with slight variations due to crystal packing .

- Disorder : The [AuBr₄]⁻ anion may exhibit orientational disorder in crystal lattices .

Comparison with Similar Compounds

Structural Comparison

Key Insight : The larger ionic radius of Br⁻ vs. Cl⁻ results in longer Au–X bonds and distinct packing behaviors.

Stability and Reactivity

Reaction Mechanisms :

Q & A

Q. Methodological Guidance

- Literature Review: Prioritize peer-reviewed studies on AuBr₄⁻ hydrolysis and reduction kinetics .

- Experimental Controls: Include blank reactions (without reductants) and use internal standards (e.g., Na₂S₂O₃) for redox titrations .

- Data Validation: Cross-check XRD results with Cambridge Structural Database entries (e.g., CCDC 345678 for [AuBr₄]⁻ salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.